molecular formula C17H15N3O3 B5520193 N-(3-HYDROXYPHENYL)-2-(4-METHYL-1-OXO-12-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE

N-(3-HYDROXYPHENYL)-2-(4-METHYL-1-OXO-12-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE

Cat. No.: B5520193
M. Wt: 309.32 g/mol
InChI Key: PMEIDZSRIYCVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Hydroxyphenyl)-2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetamide is a synthetic acetamide derivative featuring a 1,2-dihydrophthalazin-2-yl core substituted with a 4-methyl group and a ketone oxygen (1-oxo). The acetamide moiety is further substituted with a 3-hydroxyphenyl group at the nitrogen position. The 3-hydroxyphenyl group contributes to hydrogen-bonding capacity, while the methyl group on the phthalazinone ring modulates lipophilicity and steric interactions .

Properties

IUPAC Name

N-(3-hydroxyphenyl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-14-7-2-3-8-15(14)17(23)20(19-11)10-16(22)18-12-5-4-6-13(21)9-12/h2-9,21H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEIDZSRIYCVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Differences

The target compound’s phthalazinone core distinguishes it from simpler acetamide analogs. For comparison:

Compound Name Core Structure Key Substituents
Target Compound 1,2-Dihydrophthalazin-2-yl 4-Methyl, 1-oxo, N-(3-hydroxyphenyl)
N,N-Diphenyl-2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)acetamide () Phenoxy-chalcone 4-Chlorophenyl acryloyl, N,N-diphenyl
Imp. A(EP) Oxalate () Aminoethyl-acetamide 3-Hydroxyphenyl, 4-methylphenyl, oxalate salt

Key Observations :

  • The 3-hydroxyphenyl group is shared with Imp. A(EP) (), but the latter lacks the phthalazinone ring, instead incorporating a 4-methylphenylamino group .

Physicochemical and Pharmacological Properties (Hypothetical Analysis)

While direct experimental data for the target compound are unavailable, substituent effects can be inferred:

Property Target Compound 4-Chlorophenyl Analog () Imp. A(EP) Oxalate ()
Solubility Moderate (3-hydroxyphenyl enhances hydrophilicity) Low (chlorophenyl increases lipophilicity) High (oxalate salt improves aqueous solubility)
Metabolic Stability Likely moderate (methyl group may reduce CYP450 interactions) Low (chlorophenyl could induce CYP450 activity) Variable (aminoethyl group prone to oxidation)
Binding Affinity High (rigid phthalazinone and H-bond donor) Moderate (chalcone flexibility reduces target specificity) Uncertain (structural dissimilarity)

Theoretical Advantages of Target Compound :

  • The 3-hydroxyphenyl group may improve solubility compared to halogenated analogs.
  • The phthalazinone core could enhance target engagement in kinase or PARP inhibition, analogous to other phthalazinone-based drugs .

Research Findings and Implications

Pharmacodynamic Potential

The 3-hydroxyphenyl group could form critical hydrogen bonds with catalytic residues, as seen in similar drug designs .

Limitations of Structural Analogs

  • Chalcone-based acetamides () : Flexible backbones may reduce selectivity, increasing off-target effects.
  • Imp. A(EP) (): The absence of a phthalazinone ring limits its utility in enzyme inhibition but highlights its role as a degradation marker .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.